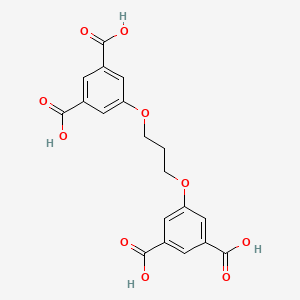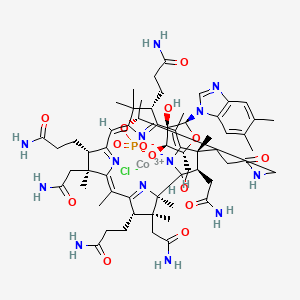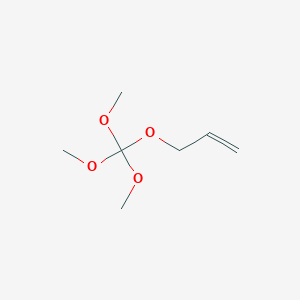![molecular formula C50H38O16 B13730614 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and trimethylphenyl structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the trimethylphenyl intermediates, followed by the introduction of carboxylic acid groups through carboxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
科学的研究の応用
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as biochemical probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s multiple carboxylic acid groups allow it to form strong interactions with these targets, potentially modulating their activity.
類似化合物との比較
Similar Compounds
2,2′-Binaphthyl-6,6′-dicarboxylic acid: This compound shares structural similarities with 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid, particularly in the presence of multiple carboxylic acid groups.
Methylammonium lead halides: These compounds, although different in structure, also exhibit unique chemical properties that make them useful in various applications.
Uniqueness
What sets this compound apart is its combination of multiple carboxylic acid groups and trimethylphenyl structures, which confer unique reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C50H38O16 |
|---|---|
分子量 |
894.8 g/mol |
IUPAC名 |
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C50H38O16/c1-19-37(25-7-29(43(51)52)15-30(8-25)44(53)54)21(3)41(22(4)38(19)26-9-31(45(55)56)16-32(10-26)46(57)58)42-23(5)39(27-11-33(47(59)60)17-34(12-27)48(61)62)20(2)40(24(42)6)28-13-35(49(63)64)18-36(14-28)50(65)66/h7-18H,1-6H3,(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
InChIキー |
XTUUEPANNFNEPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C)C)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)







![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)



